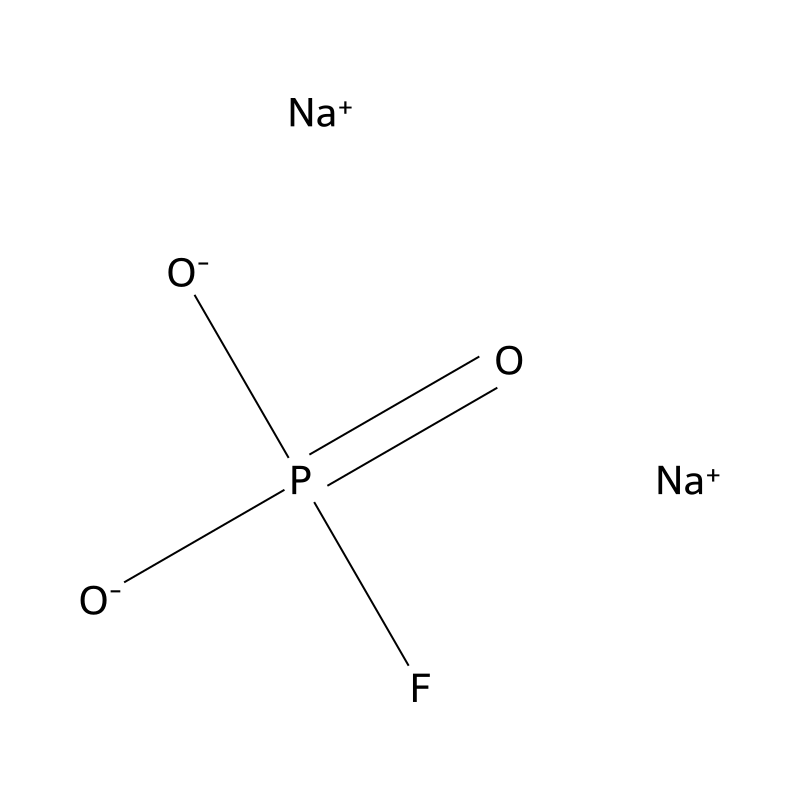Sodium monofluorophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Effectiveness in Preventing Tooth Decay
Numerous clinical trials have investigated the effectiveness of SMFP-containing toothpastes in preventing cavities. These studies generally show that SMFP toothpaste is effective in reducing tooth decay compared to non-fluoride toothpaste [, , ].
However, there is some debate within the research community on whether SMFP offers any significant advantage over sodium fluoride (NaF), another common fluoride source in toothpaste. While some studies suggest a potential benefit for SMFP [], others haven't found a clear difference between the two [].
Overall, the weight of evidence from scientific research strongly supports the use of fluoride toothpaste, regardless of whether it contains SMFP or NaF, for preventing tooth decay.
Mechanism of Action
Researchers are still working to fully understand the precise mechanism by which SMFP helps prevent tooth decay. However, the most widely accepted theory involves the incorporation of fluoride ions into tooth enamel. When fluoride interacts with tooth enamel, it forms fluorapatite, a more decay-resistant mineral compared to hydroxyapatite, the primary mineral component of teeth [].
Sodium monofluorophosphate is an inorganic compound with the chemical formula . This compound is a colorless, odorless, and water-soluble salt that is primarily recognized for its role as a fluoride source in dental care products, particularly toothpaste. It functions effectively in preventing tooth decay by contributing fluoride ions, which enhance the remineralization of tooth enamel and inhibit the demineralization process caused by acids produced by oral bacteria . The compound was first synthesized in 1929 by German chemist Willy Lange, who was investigating related fluorophosphate compounds .
- Toxicity: SMFP is generally safe when used in recommended amounts in toothpaste. However, ingesting large quantities can cause fluorosis, a condition affecting teeth and bones. The American Academy of Pediatrics recommends using a pea-sized amount of fluoridated toothpaste for children under age 3 and adult supervision during brushing.
- Flammability: Non-flammable.
In terms of its interaction with tooth enamel, sodium monofluorophosphate reacts with calcium ions present in saliva to form fluorapatite, a more acid-resistant form of hydroxyapatite:
This reaction enhances the resistance of tooth enamel against acid attacks from dietary sugars and bacteria .
Sodium monofluorophosphate can be synthesized through several methods:
- Industrial Synthesis: The most common method involves reacting sodium fluoride with sodium metaphosphate:
- Laboratory Synthesis: In laboratory settings, it can be prepared by hydrolyzing difluorophosphate ions with dilute sodium hydroxide:
- Alternative Methods: Other methods include reacting disodium hydrogen phosphate or tetrasodium pyrophosphate with hydrogen fluoride .
Sodium monofluorophosphate is primarily used in:
- Dental Care Products: It is a key ingredient in many toothpaste formulations due to its effectiveness in preventing tooth decay.
- Pharmaceuticals: There are applications in medications aimed at treating osteoporosis and other conditions where fluoride supplementation may be beneficial .
- Water Treatment: Sodium monofluorophosphate has been studied for its ability to inhibit lead solubility in drinking water when used at specific concentrations .
Research indicates that sodium monofluorophosphate interacts with various biological systems primarily through its fluoride ion release. In vivo studies have demonstrated that it dissociates into sodium and monofluorophosphate ions in the intestinal tract, with the latter being absorbed mainly in the upper small intestine. The acute toxicity of sodium monofluorophosphate is lower than that of sodium fluoride due to slower fluoride release rates, leading to less immediate bioavailability of fluoride ions . Long-term exposure studies show similar renal effects and skeletal storage patterns of fluoride as observed with other fluoride compounds .
Sodium monofluorophosphate shares similarities with other fluorinated phosphates but possesses unique properties that distinguish it from them. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Sodium Fluoride | NaF | More reactive; used primarily for direct fluoridation. |
| Difluorophosphate | PO₂F₂²⁻ | Contains two fluorine atoms; more toxic than sodium monofluorophosphate. |
| Hexafluorophosphate | PF₆⁻ | Highly reactive; used in specialized industrial applications. |
| Calcium Fluoride | CaF₂ | Naturally occurring mineral; used as a dietary supplement. |
| Potassium Monofluorophosphate | K₂PO₃F | Similar structure; used similarly but less common than sodium variant. |
Sodium monofluorophosphate's unique position lies in its balanced efficacy and safety profile as a dental health agent, making it a preferred choice over other fluorides for oral care products .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pictograms

Irritant
Other CAS
7631-97-2
Wikipedia
D-DOPA
Use Classification
Cosmetics -> Antiplaque; Oral care
General Manufacturing Information
Dates
Drug information








